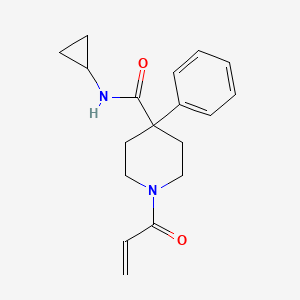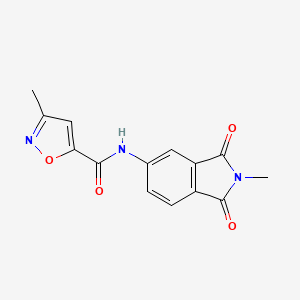![molecular formula C11H12N2OS B2814088 2-{[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]methyl}pyridine CAS No. 2201732-88-7](/img/structure/B2814088.png)
2-{[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]methyl}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-{[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]methyl}pyridine” is a compound that contains a thiazole ring . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Aplicaciones Científicas De Investigación
Coordination Chemistry and Complex Formation
Studies have illuminated the role of compounds similar to 2-{[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]methyl}pyridine in coordination chemistry, showcasing their ability to form complexes with metals. These complexes are studied for their unique spectroscopic properties, structures, and potential as catalytic or biological agents. The review by Boča, Jameson, and Linert (2011) encapsulates the variability in chemistry and properties of related pyridine and thiazolyl compounds, highlighting their significance in creating diverse metal complexes with promising electrochemical and biological activities (Boča, Jameson, & Linert, 2011).
Sensor Technology
Compounds containing heteroatoms like those in 2-{[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]methyl}pyridine are crucial in the development of optical sensors. Jindal and Kaur (2021) discuss the role of pyrimidine and related heterocyclic compounds as integral components in designing optical sensors for detecting various biological and chemical entities. Their ability to form coordination and hydrogen bonds makes them excellent candidates for sensing applications, suggesting the potential utility of 2-{[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]methyl}pyridine in similar contexts (Jindal & Kaur, 2021).
Pharmacological Applications
In pharmacology, the structural features of compounds like 2-{[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]methyl}pyridine are explored for therapeutic relevance. Verma et al. (2019) review the therapeutic worth of 1,3,4-oxadiazole derivatives, emphasizing the importance of pyridine-type nitrogen atoms for binding with enzymes and receptors in biological systems. This suggests that compounds with similar structural frameworks may possess significant pharmacological potentials, including anti-inflammatory, anticancer, and antimicrobial activities (Verma et al., 2019).
Organic Synthesis and Catalysis
The versatility of heterocyclic N-oxide molecules, including pyridine derivatives, is highlighted by Li et al. (2019) for their role in organic synthesis, catalysis, and drug applications. These compounds are integral in forming metal complexes, designing catalysts, and facilitating asymmetric synthesis, suggesting that derivatives of 2-{[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]methyl}pyridine could be explored for similar applications (Li et al., 2019).
Propiedades
IUPAC Name |
4,5-dimethyl-2-(pyridin-2-ylmethoxy)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-8-9(2)15-11(13-8)14-7-10-5-3-4-6-12-10/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTYMIIPCGVJMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)OCC2=CC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]methyl}pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B2814008.png)
![4-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2814010.png)
![N-(4,6-Dimethyl-1,3-benzothiazol-2-YL)-4-{4-[(4,6-dimethyl-1,3-benzothiazol-2-YL)carbamoyl]phenoxy}benzamide](/img/structure/B2814013.png)

![1-[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2814015.png)

![N~4~-(3,5-dimethylphenyl)-N~6~-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2814018.png)
![N-benzyl-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2814019.png)
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2814020.png)


![N-[2-[(6-Ethoxy-3,4-dihydro-2H-chromen-4-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2814027.png)